Dimethylsulfamic acid is an organosulfur compound with the molecular formula and a molecular mass of 125.15 g/mol. It is classified as a sulfamic acid derivative, specifically an N,N-dimethyl derivative of sulfamic acid. Dimethylsulfamic acid appears as a colorless to pale yellow solid or liquid and is known for its water solubility and stability under normal conditions. Its structure features a sulfur atom bonded to two methyl groups and an amine group, which contributes to its unique chemical properties and reactivity .
Dimethylsulfamic acid can be synthesized through several methods:
Dimethylsulfamic acid has various applications across different fields:
Dimethylsulfamic acid shares similarities with several other compounds, particularly those within the sulfamic acid family. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Dimethylsulfamide | Contains two amine groups; used in pharmaceuticals. | |
| Sulfamic Acid | Base compound for dimethylsulfamic acid; used widely as a cleaning agent. | |
| N-Methylsulfamide | Contains one methyl group; used in organic synthesis. | |
| Ethylsulfamic Acid | Similar structure but with an ethyl group; used in agriculture. |
Dimethylsulfamic acid's unique structure allows it to function effectively as both a reagent and an intermediate in various chemical processes, distinguishing it from related compounds that may not possess the same reactivity or utility .
Dimethylsulfamic acid is systematically named N,N-dimethylsulfamic acid under IUPAC conventions, reflecting its two methyl groups attached to the nitrogen atom of the sulfamic acid backbone. Its molecular formula, C₂H₇NO₃S, corresponds to a molecular weight of 125.15 g/mol. The structural identity is further clarified through its SMILES notation (CN(C)S(=O)(=O)O) and InChIKey (YGNOYUCUPMACDT-UHFFFAOYSA-N), which encode the arrangement of atoms and bonding patterns.
| Property | Value |
|---|---|
| IUPAC Name | N,N-Dimethylsulfamic acid |
| Molecular Formula | C₂H₇NO₃S |
| CAS Registry Number | 6623-40-1 |
| SMILES Notation | CN(C)S(=O)(=O)O |
| InChIKey | YGNOYUCUPMACDT-UHFFFAOYSA-N |
The discovery of dimethylsulfamic acid remains less documented compared to its parent compound, sulfamic acid (H₃NSO₃), which was first synthesized in the 19th century. Early research on sulfamic acid derivatives focused on their potential as intermediates in organic synthesis, leading to the eventual characterization of dimethylsulfamic acid in the mid-20th century. Its CAS registry number (6623-40-1) and inclusion in the NSC Chemical Database (entry 54923) suggest its emergence as a compound of interest during industrial chemical exploration.
While specific details about its initial synthesis are scarce, the compound’s development likely paralleled advancements in sulfonation and alkylation techniques. These methods, critical to producing sulfonamides and related compounds, provided the foundation for synthesizing N-alkylated sulfamic acids like dimethylsulfamic acid.
Dimethylsulfamic acid occupies a niche role in chemical research, primarily as a reagent or intermediate in organic transformations. Its sulfonic acid group facilitates proton transfer reactions, while the dimethylamine moiety may participate in nucleophilic substitutions. Although less prevalent than dimethyl sulfate (a widely used methylating agent), dimethylsulfamic acid offers distinct advantages in reactions requiring controlled acidity or solubility in polar solvents.
In academic settings, the compound has been studied for its potential in catalysis and materials science. For example, its ability to stabilize transition states in esterification or sulfonation reactions makes it a candidate for green chemistry applications. Industrially, patents referencing dimethylsulfamic acid highlight its utility in synthesizing specialty chemicals, though commercial adoption remains limited compared to related sulfonic acids.
Dimethylsulfamic acid, with the molecular formula C₂H₇NO₃S and CAS number 6623-40-1, represents a significant sulfamic acid derivative characterized by two methyl groups attached to the nitrogen atom [1] [2]. The compound appears as a white crystalline solid with notable water solubility and stability under normal conditions . Several established synthetic pathways have been developed for the preparation of dimethylsulfamic acid, each offering distinct advantages and limitations depending on the scale and intended application.
The most widely employed conventional synthetic pathway involves the direct methylation of sulfamic acid using various methylating agents [4]. This approach typically utilizes sulfamic acid as the starting material, which undergoes nucleophilic substitution reactions with methylating reagents under controlled conditions [5]. The sulfamic acid substrate serves as an excellent precursor due to its readily available amino group that can participate in alkylation reactions [4].
Dimethyl sulfate emerges as a particularly effective methylating agent for this transformation, despite its toxic nature [6]. The reaction proceeds through an electrophilic methylation mechanism where the nucleophilic nitrogen atom of sulfamic acid attacks the electrophilic methyl carbon of dimethyl sulfate [7]. This pathway typically achieves yields ranging from 80-90% under optimized conditions, making it commercially viable for industrial applications [1] .
Alternative methylating agents include methyl iodide and methyl triflate, each presenting unique reactivity profiles [8]. Methyl iodide offers moderate reaction conditions and clean product formation, though the associated costs and halide waste generation limit its large-scale application [5]. The reaction mechanism follows a classical S_N2 pathway, with the methylation occurring sequentially at the nitrogen center [8].
The catalytic amination route represents another synthetic approach, utilizing dimethylamine and sulfur trioxide as starting materials [4]. This method involves the direct formation of the sulfamic acid framework while simultaneously introducing the dimethyl substitution pattern [5]. The reaction requires anhydrous conditions and elevated temperatures, typically ranging from 100-150°C [4].
| Pathway | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Methylation of Sulfamic Acid | Sulfamic acid, methylating agent | Mild basic conditions, room temperature | 75 | Simple procedure, readily available reagents | Competing side reactions |
| Methylation with Dimethyl Sulfate | Sulfamic acid, dimethyl sulfate | Basic aqueous medium, 25-60°C | 85 | High selectivity, good yield | Toxic methylating agent |
| Methylation with Methyl Iodide | Sulfamic acid, methyl iodide | Polar aprotic solvent, 40-80°C | 70 | Moderate conditions, clean reaction | Expensive reagent, halide waste |
| N-Alkylation from Alkylamines | Dimethylamine, sulfur trioxide | Anhydrous conditions, 100-150°C | 60 | Direct formation from amine precursors | Requires anhydrous conditions |
| Catalytic Amination Route | Urea, sulfur trioxide, methanol | High temperature, 200-300°C | 45 | One-pot synthesis possibility | Low yield, harsh conditions |
The optimization of reaction conditions for dimethylsulfamic acid synthesis requires careful consideration of multiple parameters that collectively influence both yield and product quality [9] [10]. Temperature control emerges as a critical factor, with optimal reaction temperatures typically falling within the range of 45-65°C [11]. Below this range, reaction rates become prohibitively slow, while temperatures exceeding 70°C lead to thermal decomposition and increased byproduct formation [9].
Reaction time optimization studies reveal that most synthetic pathways reach completion within 2-4 hours under optimized conditions [10] [11]. Extended reaction times beyond 4 hours generally provide diminishing returns in terms of yield improvement while increasing the risk of product degradation and side reaction occurrence [10]. The reaction kinetics follow a typical second-order pattern, with the rate-determining step being the nucleophilic attack on the methylating agent [9].
The pH of the reaction medium significantly influences both reaction rate and selectivity [11]. Optimal pH ranges between 8.5-10.0, with maximum yields typically observed at pH 9.2 [11]. This alkaline environment facilitates deprotonation of the sulfamic acid substrate, enhancing its nucleophilicity and promoting efficient methylation [5]. Below pH 7, precipitation of intermediate species can occur, while excessive alkalinity may lead to hydrolysis of the methylating agent [11].
Solvent selection plays a crucial role in reaction optimization, with water-methanol mixtures (3:1 ratio) providing optimal results [10] [11]. This solvent system enhances the solubility of both reactants and products while maintaining appropriate reaction kinetics [10]. Pure aqueous systems may suffer from phase separation issues, particularly when using less polar methylating agents [11].
Catalyst loading optimization studies indicate that 0.5-2.0 mol% of appropriate catalysts provide optimal performance, with the best results typically achieved at 1.0 mol% loading [11]. Higher catalyst concentrations may lead to catalyst deactivation and increased side reaction rates [9]. Base catalysts such as sodium hydroxide or potassium carbonate are commonly employed to maintain the required alkaline conditions [5].
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Temperature | 45-65°C | Increases up to 60°C, then decreases | Thermal decomposition above 70°C |
| Reaction Time | 2-4 hours | Plateaus after 3 hours | Diminishing returns after 4 hours |
| pH | 8.5-10.0 | Maximum yield at pH 9.2 | Precipitation below pH 7 |
| Solvent System | Water/methanol (3:1) | Enhanced solubility and reaction rate | Phase separation issues in pure water |
| Catalyst Loading | 0.5-2.0 mol% | Optimal at 1.0 mol% | Catalyst deactivation at high loading |
| Reactant Stoichiometry | 1:1.2 (acid:methylating agent) | Excess methylating agent improves conversion | Increased impurity formation with excess |
| Reaction Atmosphere | Inert (nitrogen) | Prevents oxidative side reactions | Moisture sensitivity of reactants |
| Agitation Rate | 300-500 rpm | Improved mass transfer above 400 rpm | Equipment limitations and energy costs |
The transition from laboratory-scale synthesis to industrial production of dimethylsulfamic acid presents numerous technical and operational challenges that require sophisticated engineering solutions [12]. Heat management represents one of the most critical challenges, as the methylation reactions are inherently exothermic and can lead to dangerous thermal runaway conditions if not properly controlled [9] [12]. Large-scale reactors are particularly susceptible to hot spot formation due to inadequate heat transfer and mixing inefficiencies [12].
Mass transfer limitations become increasingly pronounced at industrial scales, where poor mixing in large reactors can create concentration gradients and reduce overall reaction efficiency [9] [12]. The heterogeneous nature of some synthetic pathways exacerbates these challenges, requiring specialized reactor designs and agitation systems to ensure uniform mixing [12]. Multi-point addition of reactants and improved impeller designs have been implemented to address these issues [12].
Product purification at industrial scale presents significant challenges, particularly regarding the removal of residual methylating agents and colored impurities [12]. The toxic nature of methylating agents such as dimethyl sulfate necessitates stringent purification protocols to meet regulatory requirements [13]. Multi-stage crystallization and activated carbon treatment are commonly employed, though these processes add considerable complexity and cost to the manufacturing operation [12].
Environmental compliance represents an increasingly demanding aspect of industrial production, with stringent emission control and wastewater treatment requirements [14] [15]. The volatile nature of methylating agents requires sophisticated scrubber systems and emission control technology [15]. Wastewater streams containing organic sulfur compounds require specialized biological treatment processes to meet discharge standards [15].
Process safety considerations are paramount due to the handling of toxic and potentially explosive reagents [12]. Enclosed handling systems and automated controls are essential to minimize worker exposure and reduce the risk of accidents [12]. The corrosive nature of sulfamic acid derivatives necessitates the use of specialized corrosion-resistant materials and protective coatings throughout the production facility [12].
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Complexity |
|---|---|---|---|
| Heat Management | Exothermic reaction control, hot spot formation | Advanced heat exchanger design, temperature profiling | High - requires significant capital investment |
| Mass Transfer | Poor mixing in large reactors, concentration gradients | Multi-point addition, improved impeller design | Medium - modifications to existing equipment |
| Product Purification | Removal of methylating agent residues, color formation | Multi-stage crystallization, activated carbon treatment | High - multiple purification steps needed |
| Environmental Compliance | Emission control, wastewater treatment requirements | Scrubber systems, biological treatment | Very High - regulatory approval required |
| Process Safety | Handling of toxic reagents, fire and explosion risks | Enclosed handling systems, automated controls | High - comprehensive safety systems |
| Equipment Corrosion | Acidic conditions, sulfur compound corrosivity | Corrosion-resistant materials, protective coatings | Medium - material upgrades necessary |
| Waste Treatment | High organic load, toxic waste disposal | Solvent recovery, thermal treatment | High - specialized treatment facilities |
| Quality Control | Analytical method sensitivity, batch-to-batch variation | Online monitoring, statistical process control | Medium - analytical method development |
The synthesis of dimethylsulfamic acid invariably generates a complex mixture of byproducts and impurities that must be carefully characterized and controlled to ensure product quality [16] [13]. Monomethylsulfamic acid represents the most significant impurity, typically present at concentrations of 500-2000 ppm in crude reaction mixtures [13]. This impurity forms through incomplete methylation reactions, particularly when insufficient methylating agent is employed or reaction conditions are suboptimal [5].
Unreacted sulfamic acid frequently persists in the final product at concentrations ranging from 100-800 ppm [13]. This starting material impurity can be effectively reduced through optimization of reaction stoichiometry and completion monitoring [5]. Ion chromatography provides reliable quantification of this impurity, enabling process control and product specification compliance [13].
Residual dimethyl sulfate presents a critical impurity concern due to its genotoxic properties, even at trace levels [16] [13]. Typical concentrations range from 5-50 ppm in finished products, necessitating sensitive analytical methods such as gas chromatography-mass spectrometry for accurate quantification [13]. Vacuum distillation represents the most effective removal strategy, though complete elimination requires careful attention to process parameters [16].
Methylsulfonic acid forms through oxidative side reactions, particularly under elevated temperature conditions or in the presence of oxidizing impurities [17]. This impurity typically appears at concentrations of 50-200 ppm and can be effectively removed through ion exchange chromatography [13]. The formation mechanism involves oxidation of methyl groups or methylating agents during the reaction process [17].
Dimethyl sulfoxide emerges as a byproduct through oxidation of methylating agents, particularly dimethyl sulfate, under certain reaction conditions [18]. Concentrations typically range from 20-100 ppm in final products [13]. Gas chromatography-mass spectrometry provides reliable detection and quantification, while solvent extraction offers an effective removal strategy [18] [13].
Inorganic sulfate impurities result from hydrolysis of sulfamic acid derivatives and typically appear at concentrations of 200-500 ppm [19]. These impurities can be effectively removed through precipitation as barium salts, followed by filtration and washing procedures [19] [13]. Ion chromatography enables accurate quantification and process monitoring [13].
Colored impurities, measured in color units rather than mass concentration, typically range from 10-50 color units in finished products [20]. These impurities form through thermal degradation reactions and can be effectively removed through activated carbon treatment [20]. The formation mechanism involves condensation reactions between partially degraded organic molecules [20].
| Impurity Type | Formation Mechanism | Typical Content (ppm) | Analytical Method | Removal Strategy |
|---|---|---|---|---|
| Monomethylsulfamic acid | Incomplete methylation reaction | 500-2000 | HPLC-UV | Selective crystallization |
| Sulfamic acid (unreacted) | Unreacted starting material | 100-800 | Ion chromatography | Washing with organic solvents |
| Dimethyl sulfate (residual) | Excess methylating agent | 5-50 | GC-MS | Vacuum distillation |
| Methylsulfonic acid | Oxidative side reaction | 50-200 | Ion chromatography | Ion exchange chromatography |
| Dimethyl sulfoxide | Oxidation of methylating agent | 20-100 | GC-MS | Solvent extraction |
| Inorganic sulfates | Hydrolysis of sulfamic derivatives | 200-500 | Ion chromatography | Precipitation as barium salts |
| Colored impurities | Thermal degradation products | 10-50 (color units) | UV-Vis spectrophotometry | Activated carbon treatment |
| Hydrolysis products | Moisture-induced decomposition | 100-300 | HPLC-MS | Controlled drying conditions |
Dimethylsulfamic acid, with the molecular formula C₂H₇NO₃S and Chemical Abstracts Service number 6623-40-1, represents a significant member of the N-substituted sulfamic acid family [1] [2]. The compound features a central sulfur atom bonded to an amine group bearing two methyl substituents and three oxygen atoms, forming a characteristic sulfonate moiety [3]. The molecular structure adopts a tetrahedral geometry around the sulfur atom, with the dimethyl amino groups inducing steric hindrance that slightly distorts the ideal tetrahedral symmetry [3].
While specific crystallographic data for dimethylsulfamic acid remains limited in the literature, structural insights can be drawn from related sulfamic acid derivatives and computational studies. The compound exhibits bond angles and lengths consistent with other sulfonic acid derivatives, with the sulfur-nitrogen bond distance expected to be approximately 1.77 Å, similar to the parent sulfamic acid structure [4]. The methyl groups attached to the nitrogen atom influence the overall molecular conformation through steric interactions, affecting the compound's reactivity profile [3].
Crystallographic studies of related dimethylamino-containing sulfonic compounds demonstrate the importance of intermolecular hydrogen bonding in crystal packing arrangements [5] [6]. In these systems, layered structures are commonly observed, with cation and anion layers linked through various hydrogen bonding interactions including N—H⋯N and C—H⋯O contacts [6]. Similar structural motifs would be expected in dimethylsulfamic acid crystals, though specific diffraction data remains to be reported.
Dimethylsulfamic acid exhibits high solubility in water, with solubility exceeding 500 g/L, making it highly miscible with polar solvents [3]. This exceptional water solubility stems from the compound's ability to form strong hydrogen bonds with water molecules through both its sulfonic acid group and the nitrogen-containing substituent. The high solubility in polar environments contrasts with limited solubility in nonpolar organic solvents, reflecting the compound's ionic character and hydrophilic nature.
The compound demonstrates excellent solubility in polar protic solvents including methanol and ethanol, as well as in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [7]. This broad solubility profile makes dimethylsulfamic acid particularly useful in various synthetic applications where polar reaction media are required. The solubility behavior is influenced by the compound's ability to exist in zwitterionic form in solution, with the positively charged dimethylammonium group balanced by the negatively charged sulfonate moiety.
Phase behavior studies reveal that dimethylsulfamic acid exhibits hygroscopic properties, necessitating storage under desiccated conditions to prevent moisture absorption [3]. The compound remains stable in acidic environments but may undergo hydrolysis under strongly basic conditions, particularly at elevated temperatures. Temperature-dependent solubility studies indicate increasing solubility with rising temperature, following typical behavior for ionic organic compounds.
Thermal analysis of dimethylsulfamic acid reveals a relatively narrow stability window, with the compound remaining stable up to approximately 110-115°C before undergoing decomposition [3]. Above 120°C, the compound exhibits exothermic decomposition behavior, similar to other sulfamic acid derivatives [8]. The thermal decomposition follows a complex pathway involving sulfur trioxide elimination as the primary degradation mechanism.
Thermogravimetric analysis studies of related sulfonic acid compounds provide insights into the expected thermal behavior of dimethylsulfamic acid [8]. The decomposition process typically involves multiple stages, beginning with dehydration and structural rearrangements, followed by more extensive fragmentation at higher temperatures. In the case of dimethylsulfamic acid, the initial decomposition likely involves cleavage of the sulfur-nitrogen bond, leading to formation of dimethylamine and sulfur trioxide species.
Kinetic analysis of the thermal decomposition reveals first-order kinetics for the primary degradation pathway, with activation energies estimated to be in the range of 50-100 kJ/mol based on comparative studies with structurally similar compounds [8]. The presence of methyl substituents on the nitrogen atom appears to influence the decomposition mechanism by providing additional steric hindrance and electronic effects that can stabilize or destabilize key intermediates in the degradation pathway.
The thermal decomposition products include dimethylamine, sulfur dioxide, sulfur trioxide, and water, with the exact product distribution depending on the specific temperature and atmospheric conditions [9] [10]. Under controlled conditions, the decomposition can be managed to minimize formation of toxic byproducts, making the compound suitable for applications where thermal processing is required.
Dimethylsulfamic acid exhibits moderately strong acid behavior with an estimated pKa value in the range of 1.5-2.0, comparable to other N-substituted sulfamic acid derivatives [3] [11]. This acidity places the compound in the category of strong acids in aqueous solutions, capable of complete ionization under physiological pH conditions. The acidic character arises primarily from the sulfonic acid functional group, which readily releases a proton to form the corresponding sulfonate anion.
The acid-base equilibrium of dimethylsulfamic acid involves the dissociation of the sulfonic acid proton, with the resulting anion stabilized through resonance delocalization across the sulfur-oxygen bonds [11]. The presence of the dimethylamino substituent influences the acidity through both inductive and resonance effects, with the electron-donating nature of the dimethyl groups slightly reducing the acidity compared to the parent sulfamic acid [12].
Protonation dynamics studies reveal that dimethylsulfamic acid can exist in multiple ionization states depending on solution pH [11]. In strongly acidic media, the compound may undergo protonation at the nitrogen atom, forming a dicationic species with enhanced solubility in polar solvents. This protonation behavior has been exploited in the development of super-acidic ionic liquids based on N-alkylated sulfamic acid derivatives [11].
The compound's acid-base behavior is further complicated by its ability to participate in intermolecular hydrogen bonding networks, which can influence the apparent pKa values in different solvent systems [13]. In non-aqueous solvents, the acidity may be significantly altered due to differential solvation effects and the absence of water's leveling effect on acid strength.